molecular formula C9H6BrF3N2 B8202967 5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole

5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole

Cat. No.: B8202967
M. Wt: 279.06 g/mol
InChI Key: RZVRZXNIRUQICG-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole is a heterocyclic aromatic compound It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzimidazole and bromine.

    Bromination: The benzimidazole core undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
  • 5-bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

Uniqueness

5-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzodiazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to similar pyrimidine derivatives. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-bromo-2-methyl-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-4-14-7-2-5(9(11,12)13)6(10)3-8(7)15-4/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVRZXNIRUQICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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